molecular formula C8H12N2 B1471901 (2,3-dihydro-1H-pyrrolizin-1-yl)methanamine CAS No. 1527600-81-2

(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine

Cat. No.: B1471901
CAS No.: 1527600-81-2
M. Wt: 136.19 g/mol
InChI Key: IRDQXGITPZGNDN-UHFFFAOYSA-N
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Description

(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2,3-Dihydro-1H-pyrrolizin-1-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol. The compound features a pyrrolidine ring structure which contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of pyrrolizine compounds can possess significant antimicrobial properties. For instance, compounds synthesized from similar structures demonstrated efficacy against several bacterial strains, indicating potential for therapeutic applications in infectious diseases .

2. Anticancer Properties
Recent investigations into the cytotoxic effects of related compounds revealed promising results in inhibiting cancer cell proliferation. For example, a study on pyrrolizine derivatives showed dose-dependent cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrrolizine structure could enhance anticancer activity .

3. Anti-inflammatory Effects
Compounds related to this compound have been reported to exhibit anti-inflammatory properties. These compounds are under evaluation for their potential use in treating inflammatory diseases due to their ability to modulate inflammatory pathways .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Certain pyrrolizine derivatives inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell survival and apoptosis.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A derivative exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Cytotoxicity Against Cancer Cells Compound showed IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating potential for further development as an anticancer agent .
Anti-inflammatory Activity In vivo studies demonstrated a reduction in inflammation markers in animal models treated with related pyrrolizine compounds .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that related compounds demonstrate favorable stability in physiological conditions, which is crucial for oral bioavailability.

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolizin-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-7-3-5-10-4-1-2-8(7)10/h1-2,4,7H,3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDQXGITPZGNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine
Reactant of Route 2
(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine
Reactant of Route 3
(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine
Reactant of Route 4
(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine
Reactant of Route 5
(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine
Reactant of Route 6
(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine

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